molecular formula C7H4ClNO4 B174753 6-chloropyridine-2,3-dicarboxylic Acid CAS No. 127437-44-9

6-chloropyridine-2,3-dicarboxylic Acid

Cat. No.: B174753
CAS No.: 127437-44-9
M. Wt: 201.56 g/mol
InChI Key: UZSYXDLIFFSYNQ-UHFFFAOYSA-N
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Description

6-Chloropyridine-2,3-dicarboxylic Acid is a chemical compound with the molecular formula C7H4ClNO4 . It is a halogenated derivative of pyridine . It is known to be a degradation product of neonicotinoid insecticides imidacloprid and acetamiprid .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical and Chemical Properties Analysis

The physical properties of this compound include a molar refractivity of 43.09 cm³, a molar volume of 119.6 cm³, a surface tension of 83.3 dyne/cm, a density of 1.684 g/cm³, a flash point of 223 °C, an enthalpy of vaporization of 74.09 kJ/mol, and a boiling point of 445.1 °C at 760 mmHg .

Scientific Research Applications

Synthetic Process Improvement

6-Chloropyridine-2,3-dicarboxylic acid has been studied for its potential in improving synthetic processes. Xiao (2011) demonstrated a practical and efficient synthesis method for 4-chloropyridine-2,6-dicarboxylic acid, which indicates similar potential for this compound in industrial applications (Xiao, 2011).

Applications in Photodegradation Studies

The compound's derivatives, such as 6-chloro-2-pyridinecarboxylic acid, have been investigated for their role in photodegradation processes. Skoutelis et al. (2017) found that these derivatives can be significantly genotoxic, which is crucial for understanding their environmental impact and potential applications in water pollutant treatment (Skoutelis et al., 2017).

Role in Metal-Organic Frameworks

This compound and its related compounds are instrumental in creating metal-organic frameworks (MOFs). Yang et al. (2012) synthesized MOFs using pyridine-2,6-dicarboxylic acid, demonstrating its potential in creating complex structures with luminescent properties (Yang et al., 2012).

Electrochemical Applications

The electroreduction properties of compounds like 6-chloro-2-pyridinecarboxylic acid on mercury electrodes were studied by Corredor and Mellado (2006). This research is significant for understanding the electrochemical behavior of these compounds, which could have implications in various industrial applications (Corredor & Mellado, 2006).

Environmental and Biological Applications

The use of 2,6-pyridine dicarboxylic acid in environmental and biological contexts, such as the extraction and concentration of mercury(II) from samples, highlights its utility in environmental science and biochemistry. Zhang et al. (2010) demonstrated this application, showing its effectiveness in trace mercury(II) determination (Zhang et al., 2010).

Properties

IUPAC Name

6-chloropyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-4-2-1-3(6(10)11)5(9-4)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSYXDLIFFSYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464716
Record name 6-CHLORO-2,3-PYRIDINEDICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127437-44-9
Record name 6-CHLORO-2,3-PYRIDINEDICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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